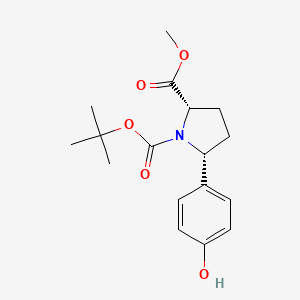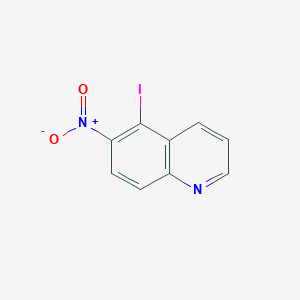![molecular formula C16H19N5O B11833095 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- CAS No. 121683-05-4](/img/structure/B11833095.png)
9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound features a benzyloxy group attached to a butyl chain, which is further connected to the purine ring system. The unique structure of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.
Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
9-Benzyladenine: A synthetic derivative of adenine with a benzyl group attached.
Uniqueness
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is unique due to the presence of the benzyloxybutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
121683-05-4 |
|---|---|
分子式 |
C16H19N5O |
分子量 |
297.35 g/mol |
IUPAC 名称 |
9-(4-phenylmethoxybutyl)purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19) |
InChI 键 |
MFSPSVOVGFGRSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)

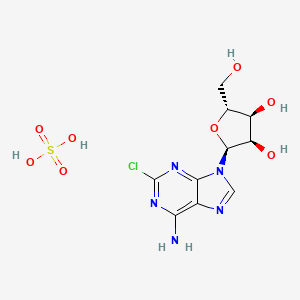
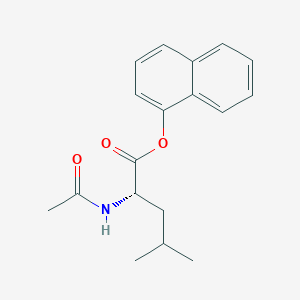
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
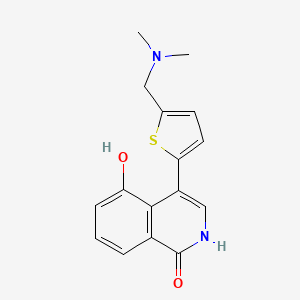
![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
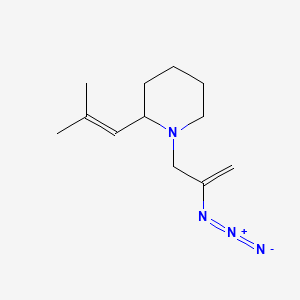
![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)

